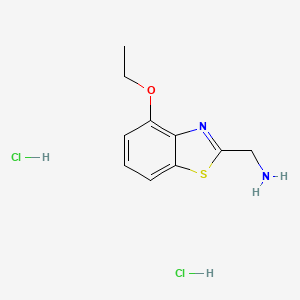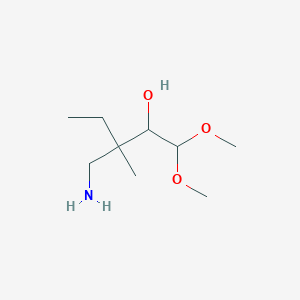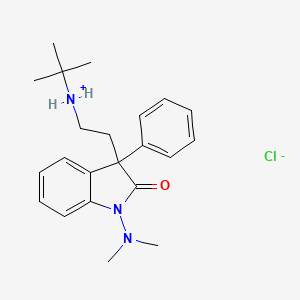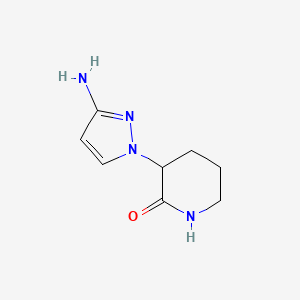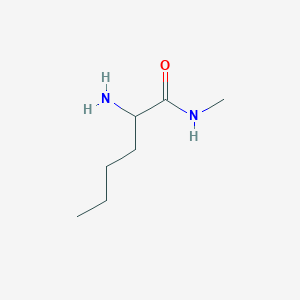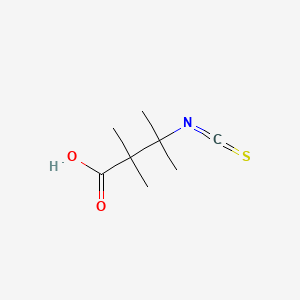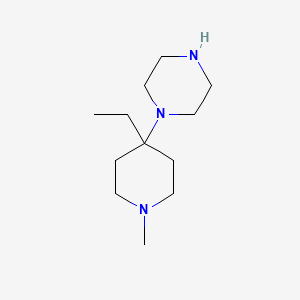
Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)-:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- typically involves the reaction of piperazine with 4-ethyl-1-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is used as a reagent and building block in various synthetic applications. It serves as an intermediate in the synthesis of more complex molecules and as a catalyst in condensation reactions .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic applications. It has been investigated for its effects on various biological pathways and its potential use in drug development .
Industry: In industrial applications, Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the manufacture of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic applications .
Comparison with Similar Compounds
- Piperazine, 1-ethyl-4-(1-methyl-4-piperidinyl)-
- 1-Methyl-4-piperazinopiperidine
- 1-Methyl-4-(4-piperidinyl)piperazine
Uniqueness: Piperazine, 1-(4-ethyl-1-methyl-4-piperidinyl)- is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its unique reactivity and potential therapeutic applications make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H25N3 |
|---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
1-(4-ethyl-1-methylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C12H25N3/c1-3-12(4-8-14(2)9-5-12)15-10-6-13-7-11-15/h13H,3-11H2,1-2H3 |
InChI Key |
DZQVYTWHRDCJJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



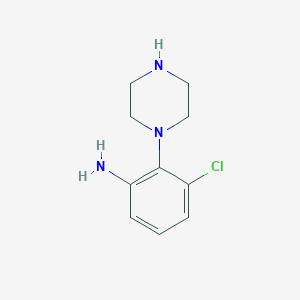

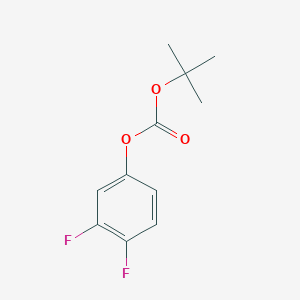
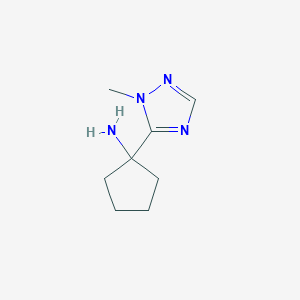
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)
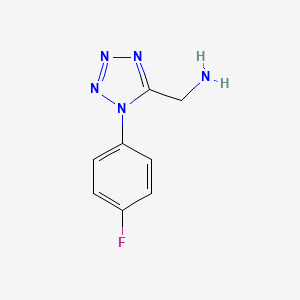
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
